molecular formula C22H24N4O4S B3221446 N-(4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1207010-12-5

N-(4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B3221446
CAS RN: 1207010-12-5
M. Wt: 440.5
InChI Key: NBIGGZKDSCOZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)phenyl)isobutyramide, also known as PMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMSB is a sulfonamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In

Scientific Research Applications

Antifungal Activity

Compounds with a similar structure, specifically pyridazine derivatives, have shown good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica . This suggests that your compound might also have potential antifungal applications.

Agricultural Science

Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .

Antitumor Agents

Some pyridazine derivatives are known to act as antitumor agents . While this is not directly related to your compound, it suggests a potential area of research.

Insecticides

Pyridazine derivatives have also been used as insecticides , indicating another potential application for your compound.

Herbicides

Some pyridazine derivatives are used as herbicides , which suggests that your compound might also have potential in this area.

Anti-inflammatory Agents

Pyridazine derivatives have been used as anti-inflammatory agents . This suggests that your compound might have potential anti-inflammatory properties.

properties

IUPAC Name

2-methyl-N-[4-[2-(6-phenylpyridazin-3-yl)oxyethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-16(2)22(27)24-18-8-10-19(11-9-18)31(28,29)23-14-15-30-21-13-12-20(25-26-21)17-6-4-3-5-7-17/h3-13,16,23H,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIGGZKDSCOZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)phenyl)isobutyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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